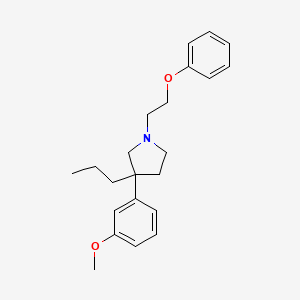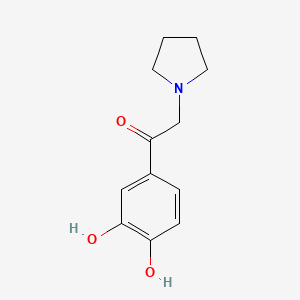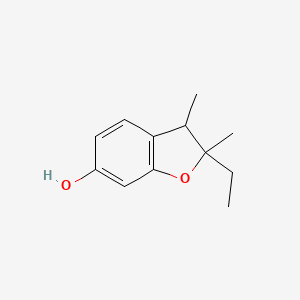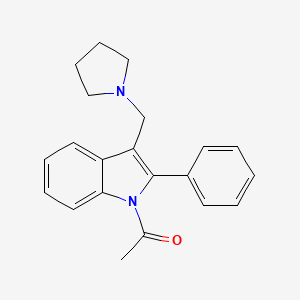
1-(2-Phenyl-3-(pyrrolidin-1-ylmethyl)indol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenyl-3-(pyrrolidin-1-ylmethyl)indol-1-yl)ethanone is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a unique structure combining an indole core with a phenyl group and a pyrrolidine moiety, making it an interesting subject for various scientific studies.
Méthodes De Préparation
The synthesis of 1-(2-Phenyl-3-(pyrrolidin-1-ylmethyl)indol-1-yl)ethanone typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The pyrrolidine moiety can be introduced via a Mannich-type reaction, where the indole is reacted with formaldehyde and pyrrolidine . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Analyse Des Réactions Chimiques
1-(2-Phenyl-3-(pyrrolidin-1-ylmethyl)indol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Applications De Recherche Scientifique
1-(2-Phenyl-3-(pyrrolidin-1-ylmethyl)indol-1-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in targeting specific receptors and enzymes.
Mécanisme D'action
The mechanism of action of 1-(2-Phenyl-3-(pyrrolidin-1-ylmethyl)indol-1-yl)ethanone involves its interaction with various molecular targets. The indole core can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit enzymes or modulate receptor activity, leading to therapeutic effects . The pyrrolidine moiety enhances its binding affinity and specificity, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar compounds include other indole derivatives such as:
1-(1H-Indol-3-yl)ethanone: Lacks the phenyl and pyrrolidine groups, resulting in different biological activities.
1-(2-Phenyl-1H-indol-3-yl)ethanone: Similar structure but without the pyrrolidine moiety, affecting its interaction with biological targets.
1-(1H-Indol-3-yl)-2-(pyrrolidin-1-yl)ethanone: Contains the pyrrolidine group but lacks the phenyl group, leading to variations in its chemical and biological properties.
Propriétés
Numéro CAS |
120239-57-8 |
|---|---|
Formule moléculaire |
C21H22N2O |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
1-[2-phenyl-3-(pyrrolidin-1-ylmethyl)indol-1-yl]ethanone |
InChI |
InChI=1S/C21H22N2O/c1-16(24)23-20-12-6-5-11-18(20)19(15-22-13-7-8-14-22)21(23)17-9-3-2-4-10-17/h2-6,9-12H,7-8,13-15H2,1H3 |
Clé InChI |
NNESKQXSXLDBFX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=CC=CC=C2C(=C1C3=CC=CC=C3)CN4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


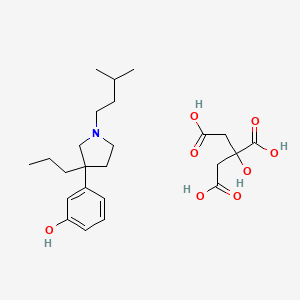
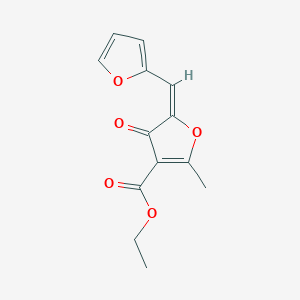
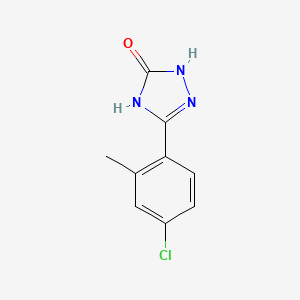
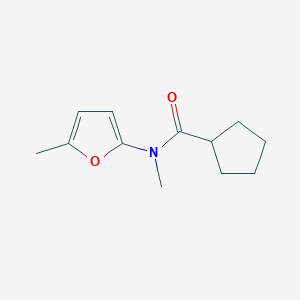
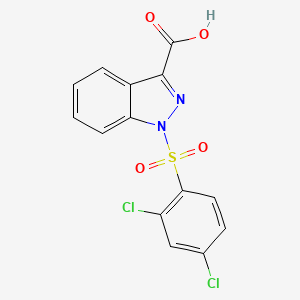
![2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol](/img/structure/B12902363.png)
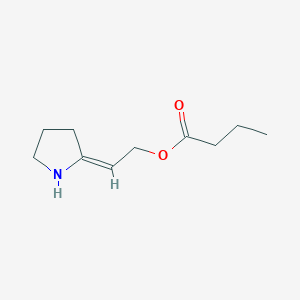

![2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12902377.png)
![1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)-](/img/structure/B12902379.png)
![4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B12902387.png)
